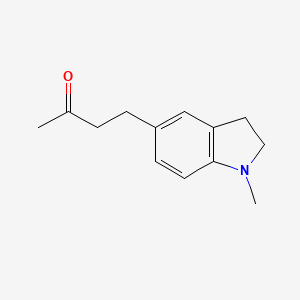

4-(1-Methylindolin-5-yl)butan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

4-(1-methyl-2,3-dihydroindol-5-yl)butan-2-one |

InChI |

InChI=1S/C13H17NO/c1-10(15)3-4-11-5-6-13-12(9-11)7-8-14(13)2/h5-6,9H,3-4,7-8H2,1-2H3 |

InChI Key |

HRAJFJVUSVPJIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CC2=C(C=C1)N(CC2)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Methylindolin 5 Yl Butan 2 One and Its Structural Analogs

Strategies for the Construction of the 1-Methylindolin-5-yl Core

The formation of the 1-methylindolin-5-yl core is a critical step that can be accomplished through several established and innovative chemical reactions. These methods focus on building the indoline (B122111) ring system and subsequently functionalizing it at the nitrogen and C-5 positions.

Cyclization Reactions for Indoline Ring Formation

The indoline scaffold is a prevalent motif in numerous natural products and biologically active compounds. nih.gov Consequently, a variety of cyclization reactions have been developed for its synthesis. nih.govorganic-chemistry.org Palladium-catalyzed reactions, for instance, are widely used to facilitate the necessary carbon-carbon and carbon-nitrogen bond formations. nih.govmdpi.com These methods often start from appropriately substituted anilines and proceed via intramolecular cyclization. mdpi.com

One common approach involves the cyclization of 2-alkynylaniline derivatives. organic-chemistry.org Gold-catalyzed cascade cyclization of indole (B1671886) propargylic alcohols also provides a reliable route to fused polycyclic indolines. nih.gov Another strategy employs the reductive cyclization of o-nitrostyrenes, which can be achieved using formic acid as a reductant, offering a metal-free and environmentally benign option. organic-chemistry.org The choice of catalyst and reaction conditions can be tailored to accommodate a wide range of functional groups on the starting materials. organic-chemistry.orgmdpi.com

| Starting Material Type | Reaction Type | Catalyst/Reagent | Key Features | Reference |

| 2-Alkynylanilines | Intramolecular Cyclization | Gold or Copper Catalysts | Mild conditions, good functional group tolerance. | organic-chemistry.org |

| o-Nitrostyrenes | Reductive Cyclization | Formic Acid | Metal-free, environmentally friendly. | organic-chemistry.org |

| Indole Propargylic Alcohols | Cascade Cyclization | Gold Catalysts | Stereoselective, forms polycyclic indolines. | nih.gov |

| N-Aryl Imines | Oxidative C-H/C-H Coupling | Palladium Catalysts | Atom-economic, uses readily available starting materials. | organic-chemistry.org |

| N-Formamide-2-iodoanilines | Palladium-catalyzed cross-coupling/cyclization | Palladium Catalysts | High yields, suitable for N-unsubstituted indoles. | mdpi.com |

Functionalization at the Indoline Nitrogen (N-1) Position

The introduction of a methyl group at the N-1 position of the indoline ring is a key step in forming the target core structure. N-alkylation of indolines is a well-established transformation with several effective methods available. acs.orgresearchgate.net

A common and direct method involves the reaction of indoline with a methylating agent, such as methyl iodide, in the presence of a base. orgsyn.org For instance, treating indole with sodium amide in liquid ammonia (B1221849) followed by the addition of methyl iodide yields 1-methylindole. orgsyn.org Another approach utilizes transition metal catalysts to promote the N-alkylation of indolines with alcohols. acs.orgorganic-chemistry.orgnih.gov Iridium and iron complexes have been shown to be effective catalysts for this transformation, often proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netnih.gov These catalytic methods are often considered more sustainable as they can utilize alcohols as alkylating agents and may be performed in environmentally friendly solvents like water. acs.orgorganic-chemistry.org

| Alkylation Method | Reagents/Catalyst | Key Features | Reference |

| Direct Alkylation | Methyl Iodide, Sodium Amide | High yields, traditional method. | orgsyn.org |

| Catalytic N-Alkylation | Iridium Complex, Alcohol | Regio-selective, can be performed in water. | acs.orgorganic-chemistry.org |

| Catalytic N-Alkylation | Iron Complex, Alcohol | Switches selectivity towards N-alkylation. | nih.gov |

Electrophilic Aromatic Substitution on the Indoline Ring for C-5 Derivatization

With the 1-methylindoline (B1632755) core established, the next step is to introduce a functional group at the C-5 position, which will serve as a handle for attaching the butan-2-one side chain. Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com The nitrogen atom in the indoline ring is an activating group, directing incoming electrophiles primarily to the ortho and para positions. acs.orglibretexts.org The C-5 position is para to the nitrogen and is therefore a favorable site for substitution.

Various electrophilic substitution reactions can be employed to functionalize the C-5 position of 1-methylindoline. For instance, Friedel-Crafts acylation or alkylation can introduce a carbon-based substituent. wikipedia.orgsigmaaldrich.com Halogenation can introduce a halogen atom that can be further modified. Nitration followed by reduction can introduce an amino group. The choice of reaction depends on the desired intermediate for the subsequent introduction of the butan-2-one side chain. A particularly useful transformation is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group (-CHO) at the C-5 position, creating an indole-5-carboxaldehyde. chemicalbook.comgoogle.com This aldehyde can then be used in subsequent carbon-carbon bond-forming reactions.

| Reaction Type | Reagent/Catalyst | Introduced Group | Key Features | Reference |

| Friedel-Crafts Alkylation | Alkyl Halide, Lewis Acid | Alkyl group | Can be prone to polyalkylation. | wikipedia.org |

| Friedel-Crafts Acylation | Acyl Halide/Anhydride, Lewis Acid | Acyl group | Deactivates the ring to prevent further reaction. | sigmaaldrich.comorganic-chemistry.org |

| Halogenation | Halogen, Lewis Acid | Halogen atom | Provides a handle for cross-coupling reactions. | wikipedia.org |

| Nitration | Nitric Acid, Sulfuric Acid | Nitro group | Can be reduced to an amino group. | wikipedia.org |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formyl group | Useful for creating aldehydes for further synthesis. | google.com |

| Gold-Catalyzed C5-Alkylation | Diazo compounds, Gold catalyst | Alkyl group | Selective for the C5 position. rsc.orgrsc.org | rsc.orgrsc.org |

| Michael-Type Friedel–Crafts Alkylation | Nitroolefins, Zn(OTf)₂ | Alkylated nitroalkane | Provides a route to C5-alkylated indolines. acs.org | acs.org |

| Palladium-Catalyzed C5-Olefination | Olefins, Pd/S,O-Ligand | Olefinic group | Selective for C5 olefination. acs.org | acs.org |

Approaches for Introducing the Butan-2-one Side Chain

Once the 1-methylindolin-5-yl core is appropriately functionalized, the final stage is the introduction of the butan-2-one side chain. This can be achieved through various carbon-carbon bond-forming reactions followed by the integration of the ketone functionality.

Carbon-Carbon Bond Forming Reactions (e.g., Michael Addition, Alkylation, Acylation)

The method for introducing the four-carbon side chain depends on the functional group present at the C-5 position of the 1-methylindoline.

Michael Addition: If the C-5 position is functionalized with a group that can act as a Michael acceptor (e.g., an α,β-unsaturated ketone), a Michael addition reaction can be employed. nih.govyoutube.com For instance, if a vinyl ketone is attached at C-5, a nucleophile like a methyl cuprate (B13416276) could add to the β-position. Conversely, if the indoline itself is the nucleophile, it can react with a suitable Michael acceptor like methyl vinyl ketone. The Michael addition of indoles to α,β-unsaturated ketones, often catalyzed by Lewis acids, typically results in substitution at the C-3 position of the indole ring, but with appropriate directing groups or reaction conditions, C-5 addition can be achieved. nih.gov The addition of nitroalkanes to α,β-unsaturated ketones is another well-established Michael addition that can be used to form carbon-carbon bonds. rsc.orgsctunisie.orgorganic-chemistry.org

Alkylation: If the C-5 position has a nucleophilic character, it can be alkylated with a suitable four-carbon electrophile. For example, a Grignard reagent or an organolithium species formed at C-5 could react with a molecule like 1-bromo-2-butanone (B1265390) (with the ketone protected).

Acylation: A Friedel-Crafts acylation reaction can be used to directly introduce an acyl group. sigmaaldrich.comorganic-chemistry.org For example, reacting 1-methylindoline with butanoyl chloride in the presence of a Lewis acid could potentially yield the acylated product. However, controlling the regioselectivity of this reaction can be challenging. A more controlled approach would be to use a C-5 functionalized indoline. For instance, a C-5 organometallic derivative of 1-methylindoline could be acylated with a suitable acylating agent.

Integration of Ketone Functionality

The ketone group can either be introduced as part of the carbon-carbon bond-forming reaction or generated in a subsequent step.

Direct Introduction: As mentioned in the acylation section, using an acylating agent like butanoyl chloride directly installs the ketone functionality.

Oxidation of an Alcohol: If the carbon-carbon bond formation results in an alcohol (e.g., from the reaction of an aldehyde with a Grignard reagent), the alcohol can be oxidized to the corresponding ketone using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. The oxidation of a secondary alcohol on a side chain is a common transformation in organic synthesis. libretexts.org

Hydration of an Alkyne: If an alkyne is introduced at the C-5 position, a hydration reaction (e.g., using mercuric sulfate (B86663) in aqueous acid) can be used to convert the alkyne to a ketone.

A plausible synthetic route starting from a C-5 aldehyde (indole-5-carboxaldehyde) could involve a Wittig reaction or a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester. Subsequent reduction of the ester and the double bond, followed by oxidation of the resulting primary alcohol to an aldehyde and then a Grignard reaction with a methylmagnesium halide would yield a secondary alcohol. Finally, oxidation of this alcohol would provide the desired butan-2-one side chain.

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers a variety of powerful tools to construct complex molecules with high efficiency and selectivity. The following sections detail several advanced techniques that have been successfully applied to the synthesis of indoline and related heterocyclic systems.

Microwave-Assisted Synthesis in Indoline Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govtandfonline.com This technology has been effectively utilized in the synthesis of indole and indoline derivatives. nih.govtandfonline.com

The application of microwave irradiation can significantly enhance the efficiency of various classical indole syntheses, such as the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov For instance, microwave-assisted Pictet-Spengler type condensation reactions have been employed for the synthesis of benzimidazole-linked indoline hybrids. tandfonline.com In a specific example, the reaction of C-2-linked o-aminobenzylbenzimidazole with aldehydes or ketones in the presence of acetic acid under microwave irradiation at 140°C for 30 minutes afforded the desired indoline products. tandfonline.com

Furthermore, microwave heating has been successfully applied in palladium-catalyzed intramolecular oxidative coupling reactions to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives from N-aryl enamines. unina.it This method offers excellent yields and high regioselectivity in the conversion of various enamines to the corresponding indoles. unina.it The use of microwave irradiation has also proven beneficial in the 3-acylation of indoles, a key step in the potential synthesis of analogs of 4-(1-Methylindolin-5-yl)butan-2-one. A method utilizing metal triflates in ionic liquids under microwave activation allows for the rapid and efficient Friedel-Crafts acylation of indoles with various acid anhydrides. mdpi.com

| Reaction Type | Catalyst/Reagents | Conditions | Key Advantages |

| Pictet-Spengler Condensation | Acetic Acid | Microwave, 140°C, 30 min | Rapid synthesis of linked indoline hybrids tandfonline.com |

| Intramolecular Oxidative Coupling | Palladium Catalyst | Microwave | High yields and regioselectivity unina.it |

| Friedel-Crafts Acylation | Metal Triflates, Ionic Liquid | Microwave | Short reaction times, catalyst reusability mdpi.com |

Metal-Catalyzed Coupling Reactions in Indoline Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, playing a pivotal role in the synthesis of indoles and indolines. mdpi.comresearchgate.net Palladium-catalyzed reactions, in particular, have been extensively explored for this purpose. researchgate.netthieme-connect.denih.gov

The Sonogashira coupling of 2-haloanilines with terminal alkynes, followed by cyclization, is a well-established route to indole synthesis. mdpi.commdpi.com This methodology can be adapted for the synthesis of substituted indolines. Similarly, the Heck reaction and Buchwald-Hartwig amination are powerful methods for constructing the indoline ring system. nih.gov A multicomponent approach has been developed that combines a Buchwald-Hartwig amination and an arene-alkene coupling in a one-pot reaction using a single palladium catalyst system to generate highly substituted indoles. nih.gov

Copper-catalyzed reactions also offer valuable pathways for indoline synthesis. For example, a mild, copper-catalyzed method has been developed for the highly diastereo- and enantioselective synthesis of cis-2,3-disubstituted indolines. acs.org This reaction demonstrates broad functional group compatibility, making it a versatile tool for the preparation of complex indoline derivatives. acs.org

| Coupling Reaction | Metal Catalyst | Key Transformation |

| Sonogashira | Palladium/Copper | C(sp)-C(sp2) bond formation mdpi.commdpi.com |

| Heck | Palladium | C-C bond formation via alkene coupling thieme-connect.denih.gov |

| Buchwald-Hartwig | Palladium | C-N bond formation nih.gov |

| Enantioselective Hydrogenation | Copper | Formation of chiral indolines acs.org |

One-Pot Synthetic Strategies for Fused Heterocycles

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. organic-chemistry.org Such strategies have been successfully applied to the synthesis of fused heterocyclic systems, including those containing the indoline core. acs.orgnih.gov

A notable example is the substrate-dependent divergent annulation of indoles with 1,2-diaza-1,3-dienes, catalyzed by zinc(II). acs.orgnih.gov This reaction can lead to two different types of polycyclic fused indoline scaffolds, tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles, depending on the substituents on the starting materials. acs.orgnih.gov This approach is characterized by high step- and atom-economy, as well as high chemo- and diastereoselectivity. acs.orgnih.gov

Another one-pot strategy involves a three-component domino reaction for the synthesis of 3-substituted indole derivatives under microwave irradiation. sioc-journal.cn While not directly yielding indolines, the resulting indole products can be subsequently reduced to the corresponding indoline derivatives. These multicomponent reactions provide rapid access to molecular complexity from simple starting materials. nih.gov

Stereoselective Synthesis and Chiral Induction Approaches

The control of stereochemistry is a critical aspect of modern drug discovery and development, as different stereoisomers of a chiral molecule often exhibit distinct biological activities. The following sections discuss strategies for the stereoselective synthesis of indoline derivatives.

Enantioselective C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. nih.govresearchgate.net Enantioselective C-H functionalization of indoles and indolines allows for the direct introduction of chirality.

Rhodium-catalyzed enantioselective C-H functionalization of indoles at the C3 position using α-alkyl-α-diazoesters has been achieved with high yields and enantioselectivities. nih.gov This method provides access to α-alkyl-α-indolylacetates, which are valuable building blocks in medicinal chemistry. nih.gov While this functionalization occurs on the indole ring, subsequent reduction would yield the corresponding chiral indoline.

Furthermore, strategies for the enantioselective functionalization of allylic C-H bonds have been developed, which could be applied to precursors of the butanone side chain. escholarship.org This involves a two-step, one-pot sequence of palladium-catalyzed allylic C-H oxidation followed by iridium-catalyzed allylic substitution, affording a variety of chiral products with high enantioselectivity. escholarship.org

Diastereoselective Control in Butanone Side Chain Introduction

The introduction of the butanone side chain onto the indoline core with control over the resulting diastereomers is a key challenge in the synthesis of certain analogs. While specific methods for the diastereoselective introduction of a butanone side chain at the 5-position of 1-methylindoline are not extensively detailed in the provided context, general principles of diastereoselective synthesis can be applied.

For instance, the aforementioned copper-catalyzed method for the diastereo- and enantioselective synthesis of cis-2,3-disubstituted indolines highlights the potential for controlling stereochemistry within the indoline ring itself. acs.org The introduction of the butanone side chain could potentially be achieved through a Friedel-Crafts acylation reaction. The stereochemical outcome of such a reaction on a pre-existing chiral indoline would be influenced by the principles of asymmetric induction, where the existing stereocenter directs the approach of the incoming acylating agent.

Structural Elucidation and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides critical insights into the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 4-(1-Methylindolin-5-yl)butan-2-one, specific signals corresponding to each unique proton would be expected. The aromatic protons on the indoline (B122111) ring would typically appear in the downfield region of the spectrum. The protons of the butanone side chain would exhibit characteristic chemical shifts and splitting patterns due to their proximity to the carbonyl group and the indoline ring. The N-methyl group would present as a singlet, while the methylene protons of the indoline ring would likely show complex splitting patterns.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 6.5 - 7.2 | m | 3H |

| Indoline CH₂ | 2.8 - 3.5 | m | 4H |

| N-CH₃ | 2.7 - 2.9 | s | 3H |

| Ar-CH₂ | 2.6 - 2.8 | t | 2H |

| CO-CH₂ | 2.4 - 2.6 | t | 2H |

| CO-CH₃ | 2.1 - 2.3 | s | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the ketone is characteristically found at the low-field end of the spectrum. The aromatic and aliphatic carbons of the indoline ring and the butanone side chain would have specific chemical shifts influenced by their electronic environments.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 205 - 215 |

| Aromatic C | 110 - 155 |

| Indoline CH₂ | 30 - 60 |

| N-CH₃ | 30 - 40 |

| Ar-CH₂ | 30 - 45 |

| CO-CH₂ | 40 - 55 |

| CO-CH₃ | 25 - 35 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To establish the precise connectivity of atoms, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to map out the spin systems within the indoline and butanone moieties.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the butanone side chain to the correct position on the indoline ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition and distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. For this compound, characteristic fragmentation pathways would likely involve cleavage of the butanone side chain and fragmentation of the indoline ring system, providing further corroboration of the proposed structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying the functional groups present within a molecule. By analyzing the interaction of infrared radiation with the sample, a unique spectral fingerprint is obtained, which corresponds to the vibrational modes of the chemical bonds.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the qualitative analysis of organic compounds. For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. The primary vibrations of interest would include the carbonyl (C=O) stretch of the ketone, the C-N stretching of the indoline ring, the C-H stretching of the aromatic and aliphatic portions, and the N-CH₃ stretching of the methyl group on the indoline nitrogen.

Theoretical predictions based on the analysis of similar structures suggest the following key spectral features:

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |

| Carbonyl (Ketone) | 1705-1725 | C=O Stretch |

| Aromatic C-H | 3000-3100 | C-H Stretch |

| Aliphatic C-H | 2850-2960 | C-H Stretch |

| C-N (Indoline) | 1250-1350 | C-N Stretch |

| N-CH₃ | 2780-2820 | C-H Stretch |

| Aromatic C=C | 1450-1600 | C=C Stretch |

These predicted values are derived from established correlation tables and the analysis of compounds with similar substructures, such as various indole (B1671886) and indoline derivatives. nih.govresearchgate.net Experimental verification through the acquisition of an actual FTIR spectrum for this compound would be necessary to confirm these assignments.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would reveal its solid-state conformation. Key aspects to be determined would include the planarity of the indoline ring system and the orientation of the butan-2-one side chain relative to the bicyclic core. Intermolecular interactions, such as hydrogen bonding (if present) and van der Waals forces, which dictate the crystal packing, could also be elucidated. While no specific crystallographic data for this compound is publicly available, related structures often exhibit specific packing motifs that could be anticipated. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an indispensable tool in synthetic chemistry for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile organic compounds and for their preparative isolation. A typical HPLC method for this compound would likely employ a reversed-phase stationary phase, such as a C18 column. The mobile phase would consist of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer.

A hypothetical HPLC method could be developed as follows:

| Parameter | Condition |

| Stationary Phase | C18 (Octadecylsilyl) |

| Mobile Phase | Acetonitrile:Water gradient |

| Detector | UV-Vis (monitoring at a wavelength corresponding to the compound's chromophore) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

This method would allow for the separation of the target compound from any starting materials, byproducts, or degradation products, with purity being determined by the relative area of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying impurities and potential volatile metabolites. For this compound, GC-MS analysis would provide information on its volatility and thermal stability. The mass spectrometer detector would offer structural information based on the fragmentation pattern of the molecule upon electron ionization. nih.govresearchgate.net This fragmentation pattern is a unique fingerprint that can be used for definitive identification.

The successful application of these advanced analytical techniques is fundamental to the comprehensive characterization of this compound. While direct experimental data for this specific compound remains to be published, the principles outlined here provide a robust framework for its future scientific investigation.

Structure Activity Relationship Sar Studies of 4 1 Methylindolin 5 Yl Butan 2 One Derivatives

Systematic Modification of the Butanone Side Chain and its Impact on Biological Profiles

Systematic alterations to the butanone side chain of 4-(1-Methylindolin-5-yl)butan-2-one can significantly modulate the biological activity of the resulting derivatives. The length, branching, and incorporation of various functional groups within this side chain are key areas of investigation.

For instance, studies on related β-keto amphetamine derivatives, known as synthetic cathinones, have demonstrated that the length of the alkyl chain on the α-carbon of the butanone moiety can have a profound effect on their activity as dopamine (B1211576) uptake inhibitors. Research has shown that increasing the aliphatic side chain length from a methyl to a propyl group enhances potency, while a further increase from butyl to pentyl leads to a decrease in activity, suggesting an optimal chain length for biological interaction. ub.edu

Below is a data table illustrating the impact of side chain modifications on biological activity in a series of N-ethyl substituted cathinone (B1664624) analogs:

| Compound | α-Carbon Side Chain | Dopamine Uptake Inhibition (IC50, μM) |

| N-ethyl-cathinone (NEC) | Methyl | Data not available |

| N-ethyl-buphedrone (NEB) | Ethyl | Data not available |

| N-ethyl-pentedrone | Propyl | Data not available |

| N-ethyl-hexedrone (NEH) | Butyl | Data not available |

| N-ethyl-heptedrone | Pentyl | Data not available |

Investigating Substituent Effects on the Indoline (B122111) Core

The indoline core is a versatile scaffold in medicinal chemistry, and substitutions on this ring system can dramatically influence the biological profile of the parent compound. nih.govmdpi.com

Role of N-Methyl Substitution on Indoline Activity

The N-methyl group on the indoline nitrogen plays a significant role in the molecule's activity. In many cases, this methylation can enhance potency and selectivity for a particular biological target. For example, in a series of indole-based MK2 inhibitors, specific functionalization, including N-alkylation, led to a gain in molecular potency. nih.gov However, in other instances, the presence of the N-H bond for hydrogen bonding might be crucial for activity. Studies on certain indole (B1671886) derivatives have shown that N-methylation can lead to inactivity, suggesting a steric hindrance or the loss of a critical hydrogen bond interaction with the target receptor. mdpi.com

Impact of Substitutions at Other Indoline Positions (e.g., C-5)

Substitution at the C-5 position of the indoline ring, where the butanone side chain is attached in the parent compound, is a key determinant of activity. The nature of this substituent can influence the molecule's orientation within a binding pocket and its electronic properties.

In the context of other indole derivatives, substitutions at various positions on the benzene (B151609) ring of the indole or indoline scaffold have been extensively explored. For instance, in the development of anti-lung cancer agents, a 5-methoxy group on the indole ring was found to be more potent than other substitutions. mdpi.com Similarly, in the design of selective Lysine Specific Demethylase 1 (LSD1) inhibitors, a series of indolin-5-yl-cyclopropanamine derivatives were synthesized, highlighting the importance of the C-5 position for achieving potent and selective inhibition. nih.gov These studies underscore the principle that even minor changes to the substituents on the indoline core can lead to significant changes in biological activity.

Conformational Analysis and Correlation with Biological Potency

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis aims to understand the preferred spatial arrangements of a molecule and how these relate to its biological potency. researchgate.net

For flexible molecules like this compound and its derivatives, multiple conformations can exist in solution. The biologically active conformation is the specific shape the molecule adopts when it binds to its target. Computational methods, such as molecular mechanics and dynamics simulations, alongside experimental techniques like NMR spectroscopy, are employed to study these conformations. researchgate.net

Studies on bisindole scaffolds have shown that the ability to adopt a specific compact or extended shape can directly correlate with biological activity. nih.gov For instance, isomers that could better conform to the shape of a hydrophobic pocket in a target protein exhibited higher inhibitory activity. nih.gov Therefore, understanding the conformational preferences of this compound derivatives is essential for designing more potent compounds.

Identification and Optimization of Key Pharmacophoric Elements

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to exert a specific biological activity. researchgate.net Identifying and optimizing these key pharmacophoric elements is a cornerstone of rational drug design.

For the this compound scaffold, the key pharmacophoric features likely include:

The indoline nitrogen, which can act as a hydrogen bond acceptor or be involved in other interactions.

The aromatic ring of the indoline core, which can participate in hydrophobic or pi-stacking interactions.

The ketone group on the butanone side chain, which can act as a hydrogen bond acceptor.

The spatial arrangement of these features relative to one another.

Pharmacophore models can be developed based on the structures of known active compounds (ligand-based) or the structure of the biological target (structure-based). researchgate.netresearchgate.net These models then guide the design of new molecules with improved potency and selectivity. For example, a 3D-QSAR pharmacophore modeling approach was successfully used to identify novel A2A receptor antagonists. researchgate.net

Biological and Biochemical Investigations in Vitro and Animal Models

Receptor Binding Studies in Research Contexts

Ligand-Receptor Interaction Profiling (e.g., 5-HT5A receptor binding)

The compound 4-(1-Methylindolin-5-yl)butan-2-one, also identified in research as UCSF678, has been characterized as a potent and selective ligand for the 5-hydroxytryptamine receptor 5A (5-HT5A). nih.gov Through extensive screening and optimization, UCSF678 was developed as a chemical probe to better understand the function of this receptor, which is considered the least understood of the serotonin (B10506) receptor subtypes. nih.govacs.org

Research has established UCSF678 as a 42 nM arrestin-biased partial agonist at the 5-HT5A receptor. nih.gov Its development was part of a structure-based design campaign that began with the virtual screening of millions of molecules against a homology model of the 5-HT5A receptor. nih.govacs.org This process led to the identification and subsequent chemical optimization of a novel scaffold, resulting in UCSF678, which exhibits a significantly more restricted off-target profile compared to previously used ligands like SB-699551. nih.gov The interaction and binding pose of UCSF678 at the receptor have been supported by site-directed mutagenesis studies. nih.gov

Table 1: Ligand-Receptor Interaction Profile of this compound (UCSF678)

| Parameter | Value | Receptor | Reference |

| Activity | Partial Agonist (Arrestin-Biased) | 5-HT5A | nih.gov |

| Affinity (Ki) | 42 nM | 5-HT5A | nih.gov |

Assessment of Biological Activity in Non-Clinical Models

Antimicrobial Activity Screening in Bacterial and Fungal Strains

There are no specific studies available in the reviewed scientific literature that report on the screening of this compound for antimicrobial activity against bacterial or fungal strains.

Mentioned Compounds

Molecular Docking Simulations

Molecular docking is a prominent computational tool used to predict how a molecule, or ligand, physically interacts with the binding site of a target protein. This technique is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-target recognition.

Molecular docking simulations are employed to predict the binding orientation and affinity of this compound with various biological targets, such as the sigma-1 (σ1) receptor, which is implicated in a range of neurological conditions. nih.gov By computationally placing the ligand into the receptor's binding pocket, researchers can identify the most stable binding pose. The simulation calculates a docking score, often expressed in kcal/mol, which estimates the binding free energy and thus the affinity of the compound for the target. A lower docking score typically indicates a stronger, more favorable binding interaction. impactfactor.org These predictions are vital for prioritizing compounds for further experimental validation.

Table 1: Example of Molecular Docking Results for a Ligand at a Target Receptor

This table provides illustrative data typical of docking studies.

| Parameter | Description | Example Value |

| Binding Affinity (kcal/mol) | An estimation of the binding free energy between the ligand and the protein. More negative values suggest stronger binding. | -8.5 |

| Interacting Residues | Specific amino acids in the protein's binding site that form contacts with the ligand. | TYR103, GLU172, ILE178 |

| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and the protein, indicating specific, strong interactions. | 2 |

| Hydrophobic Interactions | Contacts between nonpolar regions of the ligand and protein, which are crucial for binding. | LEU105, PHE107, TRP164 |

Beyond predicting affinity, docking studies provide a detailed, three-dimensional view of the crucial molecular interactions at the binding site. nih.gov For a compound like this compound, these simulations can reveal specific interactions, such as hydrogen bonds between the ketone oxygen and polar amino acid residues, or hydrophobic interactions involving the methylindoline ring system. mdpi.com Understanding these specific contacts is key to structure-activity relationship (SAR) studies, where chemists modify the molecule's structure to enhance binding potency and selectivity. mdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. It provides a robust framework for understanding a compound's intrinsic chemical properties. frontiersin.org

DFT calculations are utilized to analyze the electronic landscape of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. These calculations help predict metabolic stability and potential sites of metabolism on the molecule. frontiersin.org

Table 2: Example of DFT-Calculated Electronic Properties

This table contains representative data from DFT analysis.

| Property | Description | Example Value (eV) |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | -5.8 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | -1.2 |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. | 4.6 |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | 2.5 D |

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. DFT calculations can determine the potential energy surface of this compound, identifying its most stable (lowest energy) conformations. By analyzing the rotational energy barriers of its flexible bonds, researchers can understand the range of shapes the molecule can adopt. This information is crucial because the biologically active conformation—the shape the molecule assumes when binding to its target—may not be its lowest energy state.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static image of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the ligand and protein and the stability of their complex. nih.govnih.gov

By running simulations of the this compound-protein complex for nanoseconds or even microseconds, researchers can observe how the ligand settles into the binding pocket and whether the initial docked pose is stable. researchgate.net These simulations can reveal subtle conformational changes in the protein induced by ligand binding, which can be critical for biological function and agonism or antagonism. MD simulations are therefore essential for validating docking results and for building a more complete and accurate model of the ligand-receptor interaction. nih.gov

In-Depth Analysis of this compound Reveals a Gap in Current Scientific Literature

A comprehensive investigation into the chemical compound this compound has revealed a significant lack of specific research data pertaining to its computational and theoretical chemistry applications. Despite a thorough search of available scientific literature, no dedicated studies were found that detail its dynamic behavior in solvation and protein environments, analyze its binding stability and flexibility, or explore its potential through Quantitative Structure-Activity Relationship (QSAR) modeling.

While computational chemistry is a powerful tool for predicting the behavior and properties of molecules, its application to this compound has not been documented in accessible research. Molecular dynamics simulations, which are crucial for understanding the dynamic behavior of compounds, have been extensively used for other molecules, including those with similar structural motifs like indole (B1671886) derivatives. mdpi.comnih.gov These simulations provide insights into how a compound interacts with its surrounding environment, such as water molecules in a solution or the amino acid residues within a protein's binding pocket. nih.gov However, specific parameters and results for this compound are not available.

Similarly, the analysis of binding stability and flexibility, often conducted through molecular dynamics simulations and other computational methods, remains unexplored for this particular compound. Such studies are fundamental in drug discovery and molecular biology to assess how strongly a ligand binds to a target protein and the conformational changes that occur upon binding. nih.gov

Furthermore, the field of Quantitative Structure-Activity Relationship (QSAR) modeling, a key computational method in medicinal chemistry, has not been specifically applied to this compound. QSAR models are developed to predict the biological activity of compounds based on their physicochemical properties. nih.govnih.gov These predictive models are instrumental in identifying which molecular descriptors, such as hydrophobicity, electronic properties, and steric factors, are correlated with a compound's activity. mdpi.com The development of such models relies on a dataset of compounds with known activities, which appears to be unavailable for this compound. arxiv.orgresearchgate.net

While general principles of computational chemistry and QSAR modeling are well-established, the absence of specific studies on this compound means that no data tables or detailed research findings can be presented for the outlined topics. The scientific community has yet to publish research that would allow for a detailed discussion of its computational and theoretical properties.

Future Research Directions and Translational Prospects

Development of Novel Synthetic Routes for Diverse Analogs

The future utility of 4-(1-Methylindolin-5-yl)butan-2-one hinges on the ability to generate a wide array of structural analogs. The development of new synthetic methodologies is paramount to creating a library of related compounds for screening and optimization.

Key strategies could include:

Modification of the Indoline (B122111) Core: The indoline ring system is amenable to various synthetic transformations. youtube.com Future work could explore electrophilic aromatic substitution on the benzene (B151609) portion of the indoline to introduce a range of substituents (e.g., halogens, nitro groups, or alkyl chains). Additionally, methods like the Fischer indole (B1671886) synthesis could be adapted to create variations of the core heterocyclic structure itself before the final cyclization and reduction to the indoline. nih.gov

Diversification of the Butanone Side Chain: The butanone side chain offers multiple points for modification. The ketone functionality can be reduced to a secondary alcohol, which could then be esterified or etherified. Alternatively, the alpha-carbon to the ketone can be functionalized through enolate chemistry to introduce new alkyl or aryl groups. The length of the alkyl chain connecting the indoline and the ketone could also be varied to probe the spatial requirements of potential binding pockets.

N-Methyl Group Variation: The methyl group on the indoline nitrogen plays a crucial role in the molecule's conformation and potential biological activity. nih.gov Synthesizing analogs with different N-alkyl or N-aryl groups could significantly impact target engagement and selectivity. mdpi.com

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Proposed Synthetic Strategies for Analog Development

| Strategy | Target Moiety | Potential Reactions | Desired Outcome |

|---|---|---|---|

| Core Modification | Indoline Ring | Electrophilic Aromatic Substitution, Fischer Indole Synthesis | Introduction of diverse functional groups on the aromatic ring. |

| Side-Chain Elaboration | Butanone Chain | Reduction, Esterification, Alkylation of α-carbon | Variation in polarity, size, and hydrogen bonding capability. |

| Nitrogen Substitution | Indoline Nitrogen | N-Alkylation, N-Arylation | Alteration of steric and electronic properties. |

Exploration of New Biological Targets and Pathways

Given that the indoline scaffold is present in numerous bioactive compounds, this compound and its derivatives are prime candidates for screening against a variety of biological targets. nih.gov The structural similarity to known inhibitors of enzymes and receptors suggests several promising avenues for investigation.

Potential target classes include:

Protein Kinases: Many kinase inhibitors feature heterocyclic scaffolds like indoline. nih.gov Analogs of this compound could be screened against panels of kinases, such as those involved in cancer cell signaling like c-MET. nih.gov

G-Protein Coupled Receptors (GPCRs): The indoline structure is a common motif in ligands for GPCRs, including serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

Enzymes: The compound could be investigated as a potential inhibitor of enzymes like DNA gyrase or topoisomerases, which are established antibacterial and anticancer targets, respectively. nih.govnih.gov

Integration with Advanced Analytical and High-Throughput Screening Methodologies

To efficiently explore the biological potential of a library of analogs derived from this compound, modern screening technologies are essential. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target. nih.gov

Key methodologies include:

Automated Synthesis: The use of automated platforms can accelerate the creation of compound libraries, enabling the synthesis of thousands of distinct molecules on a nano-scale. rug.nl

Cell-Based Phenotypic Screening: This approach involves testing compounds on whole cells to identify molecules that produce a desired biological effect, such as inhibiting cancer cell growth or preventing bacterial proliferation. nih.gov

Target-Based Screening: In this method, compounds are tested directly against a purified protein target to measure binding affinity or inhibitory activity. nih.gov

The structural characterization of newly synthesized analogs would rely on advanced analytical techniques such as 2D-NMR and mass spectrometry to confirm their chemical identity and purity.

Potential as Chemical Probes for Investigating Biological Mechanisms

A well-characterized molecule with high potency and selectivity for a specific biological target can serve as a chemical probe to study cellular processes. nih.gov While this compound itself is unlikely to be a suitable probe without further optimization, it represents a starting point for developing one. Through iterative cycles of chemical synthesis and biological testing, an analog could be identified that meets the stringent criteria for a chemical probe. Such a probe could be used to investigate the role of its target protein in health and disease. For instance, indole derivatives have been developed as fluorescent probes for sensing pH changes or detecting specific ions in biological systems. nih.govacs.org

Role in the Development of Lead Compounds for Further Chemical Exploration (Excluding Clinical Development)

In the early stages of drug discovery, the goal is to identify "lead compounds" that show promising activity against a biological target and have chemical properties amenable to further optimization. researchgate.net The 1-methylindoline (B1632755) scaffold of this compound makes it an attractive starting point for a lead generation program. sciencedaily.com Medicinal chemists could use this compound as a core structure, systematically modifying its different components to improve potency, selectivity, and other properties. This process, known as structure-activity relationship (SAR) studies, would guide the design of more advanced compounds with enhanced biological profiles. nih.gov The ultimate aim of this pre-clinical exploration would be to generate a lead compound with sufficient promise to warrant more in-depth investigation. mdpi.com

Application in Materials Science or Chemical Engineering Research (if relevant for related thienoindoles)

Structurally related compounds, such as thienoindoles, have garnered significant interest in materials science. nih.govrsc.org These molecules, which feature a thiophene (B33073) ring fused to an indole, possess unique electronic properties that make them suitable for applications in organic electronics. nih.gov Research has demonstrated their use in:

Organic Solar Cells (OSCs): Thienoindole-based polymers have been used as photosensitizers in photovoltaic devices. nih.gov

Organic Field-Effect Transistors (OFETs): The π-extended electron system of thienoindoles makes them promising semiconductor materials for use in transistors. beilstein-journals.org

While this compound itself is not a thienoindole, the synthetic routes developed for its analogs could potentially be adapted to create novel thienoindole derivatives, thereby contributing to the field of materials science. researchgate.net

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 5-Methylindoline, AcCl, AlCl₃, 0°C → RT, 12h | ~65 |

Basic: How is this compound characterized structurally?

Methodological Answer:

- NMR Spectroscopy : Key signals include:

- ¹H NMR : δ ~2.1–2.4 ppm (methyl group adjacent to ketone), δ ~6.8–7.2 ppm (aromatic protons from indoline).

- ¹³C NMR : δ ~210 ppm (ketone carbonyl).

- Mass Spectrometry : Molecular ion peak at m/z 203 (C₁₃H₁₅NO⁺).

- X-ray Crystallography : Use SHELX suite for refinement .

Advanced: How can discrepancies between X-ray crystallographic data and NMR-derived structures be resolved?

Methodological Answer:

Discrepancies may arise from dynamic effects (e.g., tautomerism) or refinement errors. Strategies include:

Multi-Method Validation : Cross-validate with DFT calculations (e.g., Gaussian) to compare theoretical and experimental bond lengths/angles.

Low-Temperature Crystallography : Reduces thermal motion artifacts .

Solid-State NMR : Confirms crystallographic packing effects.

Advanced: What challenges arise in determining the stereochemistry of this compound?

Methodological Answer:

- Challenges :

- Overlapping signals in NMR for diastereomers.

- Limited solubility for crystallography.

- Solutions :

Basic: How is purity assessed for this compound in preclinical studies?

Methodological Answer:

- HPLC : Use C18 columns (e.g., Waters Symmetry®) with UV detection at 254 nm.

- Melting Point : Compare experimental values (e.g., 90–93°C) with literature .

Advanced: What in vitro models are suitable for evaluating biological activity?

Methodological Answer:

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) to determine MIC against Staphylococcus aureus .

- Enzyme Inhibition : Fluorescence-based assays (e.g., cytochrome P450 inhibition).

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) .

Q. Table 2: Example Bioactivity Data

| Assay Type | Model Organism/Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli ATCC 25922 | 12.5 | |

| Cytotoxicity | HEK293 | >50 |

Advanced: How are computational methods used to predict reactivity or metabolic pathways?

Methodological Answer:

- DFT Calculations : Predict electrophilic sites for metabolic oxidation (e.g., CYP450-mediated).

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity.

- Docking Studies : AutoDock Vina to simulate binding to target proteins (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.